molecular formula C17H17ClN2O4 B12031791 2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide CAS No. 392703-44-5

2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

Cat. No.: B12031791
CAS No.: 392703-44-5
M. Wt: 348.8 g/mol
InChI Key: BUXXRYRQLIXOET-VXLYETTFSA-N
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Description

2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide is an organic compound with a complex structure that includes chlorophenoxy and ethoxy-hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with chloroacetic acid to form 2-(3-chlorophenoxy)acetic acid.

    Condensation Reaction: The 2-(3-chlorophenoxy)acetic acid is then reacted with ethoxy-4-hydroxybenzaldehyde under basic conditions to form the corresponding Schiff base.

    Amidation: The Schiff base is then reacted with acetamide to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    Ethyl 2-(3-chlorophenoxy)acetate: Similar structure but with an ethyl ester group instead of an acetamide group.

Uniqueness

2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

392703-44-5

Molecular Formula

C17H17ClN2O4

Molecular Weight

348.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2O4/c1-2-23-16-8-12(6-7-15(16)21)10-19-20-17(22)11-24-14-5-3-4-13(18)9-14/h3-10,21H,2,11H2,1H3,(H,20,22)/b19-10+

InChI Key

BUXXRYRQLIXOET-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)O

Origin of Product

United States

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